(3-Cyano-2,6-dimethylphenyl)methanol
Description
(3-Cyano-2,6-dimethylphenyl)methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with a cyano group at the 3-position and methyl groups at the 2- and 6-positions. The methanol (-CH2OH) functional group is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis, particularly for applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness arises from the electron-withdrawing cyano group, which influences reactivity, solubility, and intermolecular interactions compared to other benzyl alcohol derivatives.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,4-dimethylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4,12H,6H2,1-2H3 |
InChI Key |
QLLUMSWCDGNWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Comparisons
The following table highlights key structural analogs of (3-Cyano-2,6-dimethylphenyl)methanol and their substituent-driven differences:
Key Observations :
- Electron Effects: The cyano group in this compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., Cl or Br substituents in ). This may improve solubility in polar solvents.
- Functional Group Diversity: Unlike nitro-phenols (e.g., 3-Methyl-2,6-dinitrophenol ), the methanol group in the target compound offers nucleophilic -OH for esterification or etherification reactions.
Physicochemical Properties
Notes:
- The cyano group likely raises the melting point compared to 9f due to stronger dipole-dipole interactions.
- Rf values suggest similar polarity to 9f, supporting the use of analogous chromatography conditions.
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